molecular formula C12H13NO4 B2701246 Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate CAS No. 1308814-98-3

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate

Cat. No. B2701246
M. Wt: 235.239
InChI Key: SUJUEXRFMHSCFR-UHFFFAOYSA-N
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Description

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is a chemical compound with the linear formula C12H13NO4 . It is closely related to cyclobutanecarbonyl chloride .


Synthesis Analysis

The synthesis of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate involves several steps. One method involves the use of nitric acid and acetic anhydride . Another method involves the use of sulfuric acid . The compound can also be synthesized from ethyl (4-nitrophenyl)acetate in N,N-dimethylformamide with sodium hydride .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate has a molecular weight of 235.24 g/mol . The compound’s physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.

Scientific Research Applications

Polymer Chemistry

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate, has been oligomerized using horseradisch peroxidase as a catalyst. This process occurred in the presence of cyclodextrine at room temperature in a phosphate buffer. The oligomer formed was cross-linked via free radical polymerization, demonstrating its utility in polymer chemistry (Pang, Ritter & Tabatabai, 2003).

Synthetic Chemistry

Ethyl 1-nitrocyclopropanecarboxylates have been synthesized from alkenes and ethyl nitrodiazoacetate using rhodium(II) acetate as a catalyst. This reaction highlights the compound's significance in synthetic chemistry for producing cyclopropanes and ene products, and it reveals its sensitivity to the electronic and steric nature of reactant alkenes (O'bannon & Dailey, 1989).

Ethylene Research

In plant research, ethylene is a significant compound, and Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate derivatives play a role in understanding ethylene biosynthesis. Studies involving 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, indicate its conversion into nonvolatile metabolites, essential for understanding plant growth and physiology (Hoffman, Yang & McKeon, 1982).

Pharmaceutical Research

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate derivatives have been used in pharmaceutical research for the synthesis of various compounds. One such study involves the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, demonstrating its potential in synthesizing serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Safety And Hazards

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is classified as a warning signal word. It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUEXRFMHSCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate

Synthesis routes and methods I

Procedure details

To a solution of ethyl(4-nitrophenyl)acetate (5.0 g) in N,N-dimethylformamide (100 mL) was added sodium hydride (60% in mineral oil, 1.9 g) in an ice bath, and the mixture was stirred at room temperature for 20 min. To the reaction mixture was added 1,2-dibromoethane (4.1 mL) in an ice bath, and the mixture was stirred at the same temperature for 30 min, and the at room temperature for 1 hr. The reaction mixture was colled to 0° C., water was added thereto, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (3.0 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

20 g of ethyl 4-nitrophenylacetate are dissolved in 30 ml of DMF and added dropwise to a suspension of 4 g of sodium hydride in 20 ml of DMF with ice-cooling. 8.5 ml of dibromoethane are subsequently added, and the mixture is stirred at 55° C. for 1 h. A further 5 g of sodium hydride and 8.5 ml of dibromoethane are added with ice-cooling, and the mixture is then stirred at 50° C. for 2 h. After cooling, the reaction mixture is stirred into a mixture of 100 ml of 1 N hydrochloric acid and 200 g of ice. The mixture is washed four times with 100 ml of diethyl ether each time, the combined organic phases once with 100 ml of sodium chloride solution, dried over sodium sulfate and, after filtration, evaporated to dryness in vacuo. The residue is purified by column chromatography (reversed phase). Yield: 8.5 g (38%) of ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate; LC-MS retention time: 2.01 min (“nonpolar” gradient);
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
8.5 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Five

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